molecular formula C28H57O4Sn2 B228569 Alanine, N,N-bis(carboxymethyl)-2-methyl- CAS No. 13622-95-2

Alanine, N,N-bis(carboxymethyl)-2-methyl-

Cat. No. B228569
CAS RN: 13622-95-2
M. Wt: 219.19 g/mol
InChI Key: UVMCNVFTUUUKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, N,N-bis(carboxymethyl)-2-methyl- is a compound that belongs to the class of amino acids. It is commonly known as Bicine and is widely used in scientific research due to its unique properties. Bicine is a zwitterionic buffer that has a pKa value of 8.3, which makes it suitable for biological applications.

Mechanism of Action

Bicine acts as a buffer by maintaining a stable pH environment in biological systems. It is a zwitterionic molecule that can accept or donate protons depending on the pH of the system. Bicine is effective in the pH range of 7.6 to 9.0, which makes it suitable for biological applications. Bicine also has low UV absorbance, which makes it suitable for spectroscopic measurements.
Biochemical and Physiological Effects:
Bicine has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes or proteins. Bicine has also been shown to have minimal effects on cell viability and proliferation. However, Bicine can affect the activity of some enzymes at high concentrations.

Advantages and Limitations for Lab Experiments

Bicine has several advantages for lab experiments. It is a zwitterionic buffer that can maintain a stable pH environment in biological systems. Bicine is also compatible with biological molecules and has low toxicity. Additionally, Bicine has low UV absorbance, which makes it suitable for spectroscopic measurements. However, Bicine has some limitations. It is only effective in the pH range of 7.6 to 9.0, which limits its use in some experiments. Bicine can also affect the activity of some enzymes at high concentrations.

Future Directions

There are several future directions for the use of Bicine in scientific research. One area of research is the development of new drug delivery systems using Bicine. Bicine has been shown to be effective in the preparation of liposomes and other drug delivery systems. Another area of research is the use of Bicine in the study of enzymes and proteins. Bicine can be used to stabilize proteins and maintain their activity in vitro. Additionally, Bicine can be used in the study of nucleic acids and their interactions with proteins. Overall, Bicine has several potential applications in scientific research, and further research is needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, Bicine is a zwitterionic buffer that is widely used in scientific research. It has several advantages for lab experiments, including its compatibility with biological molecules and low toxicity. Bicine has several potential applications in drug delivery systems, the study of enzymes and proteins, and the study of nucleic acids. However, Bicine has some limitations, including its limited effectiveness in the pH range of 7.6 to 9.0. Overall, Bicine is an important tool for scientific research and has the potential to contribute to the development of new therapies and treatments.

Synthesis Methods

The synthesis of Bicine involves the reaction between glycine and chloroacetic acid in the presence of sodium hydroxide. The reaction yields N,N-bis(carboxymethyl)glycine, which is then methylated using dimethyl sulfate to give Bicine. The overall reaction can be represented as follows:
Glycine + Chloroacetic acid + NaOH → N,N-bis(carboxymethyl)glycine
N,N-bis(carboxymethyl)glycine + Dimethyl sulfate → Bicine

Scientific Research Applications

Bicine is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in the study of enzymes, proteins, and nucleic acids. Bicine is also used in the purification and crystallization of proteins due to its low toxicity and compatibility with biological molecules. Additionally, Bicine is used in the preparation of liposomes and other drug delivery systems.

properties

CAS RN

13622-95-2

Molecular Formula

C28H57O4Sn2

Molecular Weight

219.19 g/mol

IUPAC Name

2-[bis(carboxymethyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C8H13NO6/c1-8(2,7(14)15)9(3-5(10)11)4-6(12)13/h3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)

InChI Key

UVMCNVFTUUUKPR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O

synonyms

2,2-dimethylnitrilotriacetate
DMNTA

Origin of Product

United States

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